molecular formula C15H13F3N2O2 B1648967 N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide CAS No. 946740-70-1

N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide

Cat. No. B1648967
CAS RN: 946740-70-1
M. Wt: 310.27 g/mol
InChI Key: HZMMLLANDZYNCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide” is a compound that contains a trifluoromethyl group. Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Chemoselective Acetylation and Synthesis

N-(2-Hydroxyphenyl)acetamide serves as an intermediate in the synthesis of antimalarial drugs, demonstrating the utility of chemoselective acetylation processes. Research conducted by Magadum and Yadav (2018) highlights the use of immobilized lipase for the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, which is pivotal for natural antimalarial drug synthesis (Magadum & Yadav, 2018).

Anticancer, Anti-Inflammatory, and Analgesic Activities

The exploration of 2-(substituted phenoxy) acetamide derivatives, including structures related to N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide, has shown potential in developing new chemical entities for anticancer, anti-inflammatory, and analgesic treatments. Rani et al. (2014) synthesized a series of these derivatives and assessed their biological activities, finding significant anticancer and anti-inflammatory properties in certain compounds (Rani, Pal, Hegde, & Hashim, 2014).

Antioxidant Activities

The study of phenolic derivatives like acetaminophen, salicylate, and 5-aminosalicylate has revealed their potential as inhibitors of lipid peroxidation and peroxyl radical scavengers. This research demonstrates the antioxidant potencies of these compounds, suggesting applications in mitigating oxidative stress and related pathologies (Dinis, Maderia, & Almeida, 1994).

Green Synthesis Approaches

Efforts to produce N-(3-Amino-4-methoxyphenyl)acetamide through greener synthesis methods have been documented, underscoring the importance of environmentally friendly chemical processes. For instance, a novel Pd/C catalyst was developed for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide, offering a more sustainable route for azo disperse dye intermediates (Zhang, 2008).

properties

IUPAC Name

N-[3-[4-amino-2-(trifluoromethyl)phenoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c1-9(21)20-11-3-2-4-12(8-11)22-14-6-5-10(19)7-13(14)15(16,17)18/h2-8H,19H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMMLLANDZYNCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.